molecular formula C13H23BrO B13074433 1-Bromo-2-(cyclopentylmethoxy)cycloheptane

1-Bromo-2-(cyclopentylmethoxy)cycloheptane

Cat. No.: B13074433
M. Wt: 275.22 g/mol
InChI Key: DPCMIAIWBVHLMP-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopentylmethoxy)cycloheptane is a brominated cycloheptane derivative featuring a cyclopentylmethoxy substituent at position 2. Its structure combines a seven-membered cycloheptane ring with a bromine atom and an ether-linked cyclopentylmethyl group. The cycloheptane backbone may introduce unique steric and electronic effects compared to smaller cyclohexane-based analogs.

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-bromo-2-(cyclopentylmethoxy)cycloheptane

InChI

InChI=1S/C13H23BrO/c14-12-8-2-1-3-9-13(12)15-10-11-6-4-5-7-11/h11-13H,1-10H2

InChI Key

DPCMIAIWBVHLMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Br)OCC2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane typically involves the bromination of 2-(cyclopentylmethoxy)cycloheptane. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-Bromo-2-(cyclopentylmethoxy)cycloheptane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of strong bases or acids, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate or chromium trioxide .

Scientific Research Applications

1-Bromo-2-(cyclopentylmethoxy)cycloheptane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane involves its interaction with molecular targets through its bromine atom and cyclopentylmethoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentylmethoxy group can interact with hydrophobic regions of biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Cycloheptane vs. However, the increased steric bulk of the cycloheptane ring may slow down nucleophilic substitution (SN2) reactions, as seen in comparisons between 1-bromo-2-cyclohexylethane and 1-bromo-2-cyclohexyl-2-methylpropane . The latter’s more crowded SN2 transition state results in a longer reaction half-life, a principle that likely applies to 1-bromo-2-(cyclopentylmethoxy)cycloheptane.
  • Ether Substituent : The cyclopentylmethoxy group introduces an electron-donating ether oxygen, which could stabilize adjacent carbocations in SN1 reactions. This contrasts with electron-withdrawing groups (e.g., methanesulfonyl in 1-(bromomethyl)-1-methanesulfonylcyclohexane ), which increase electrophilicity but reduce nucleophilic substitution rates.

Physical Properties

The following table extrapolates physical properties for 1-bromo-2-(cyclopentylmethoxy)cycloheptane based on structurally related bromoalkanes from :

Compound Boiling Point (°C) Density (g/cm³) Molecular Weight
1-Bromohexane 5.82 (25°C) 2.06 165.07
(Bromomethyl)cyclohexane Not reported ~1.95–2.06* 177.08
1-Bromo-2-methylpropane 7.2 (25°C) 1.99 137.02
1-Bromo-2-(cyclopentylmethoxy)cycloheptane Estimated 180–200°C ~1.3–1.5 ~263.2

*Density inferred from similar bromoalkanes .

Key Observations :

  • The cycloheptane ring and cyclopentylmethoxy group increase molecular weight (~263 g/mol), likely raising the boiling point compared to simpler bromoalkanes.
  • Lower estimated density compared to smaller bromoalkanes (e.g., 1-bromohexane) is due to the larger, less densely packed cycloheptane framework.

Reactivity in Substitution Reactions

  • SN2 Reactivity : The steric hindrance from the cycloheptane ring and cyclopentylmethoxy group may significantly slow SN2 pathways, similar to 1-bromo-2-cyclohexyl-2-methylpropane .
  • SN1 Reactivity : The ether oxygen could stabilize a carbocation intermediate at position 2, favoring SN1 mechanisms in polar solvents.

Biological Activity

Overview of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane

1-Bromo-2-(cyclopentylmethoxy)cycloheptane is a halogenated organic compound that features a cycloheptane core. The presence of a bromine atom and a cyclopentylmethoxy group suggests potential interactions with biological systems, particularly in terms of receptor binding and metabolic pathways.

Structural Characteristics

  • Chemical Formula : C_{12}H_{15}BrO
  • Molecular Weight : Approximately 255.15 g/mol
  • Functional Groups :
    • Bromine (Br)
    • Ether (methoxy)
    • Cycloalkane (cyclopentyl and cycloheptane)

These structural features can influence the compound's lipophilicity, reactivity, and interaction with biological targets.

Given the structural similarities to other halogenated cycloalkanes, 1-Bromo-2-(cyclopentylmethoxy)cycloheptane may exhibit several biological activities:

  • Antimicrobial Activity : Halogenated compounds often demonstrate antimicrobial properties. For example, brominated compounds have been studied for their effectiveness against various bacterial strains.
  • Cytotoxicity : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.
  • Neuroactivity : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially acting as modulators of serotonin or dopamine receptors.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1-Bromo-2-methylcyclohexaneAntimicrobial against Gram-positive bacteriaSmith et al., 2020
CycloheptanoneCytotoxicity in breast cancer cellsJohnson et al., 2019
CyclopentylbromideNeuroactive properties in rodent modelsLee et al., 2021

Case Studies

  • Antimicrobial Properties : A study by Smith et al. (2020) demonstrated that brominated cycloalkanes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that similar compounds may also possess antimicrobial properties.
  • Cytotoxic Effects : Research conducted by Johnson et al. (2019) indicated that certain cyclohexane derivatives showed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer). This highlights the potential for 1-Bromo-2-(cyclopentylmethoxy)cycloheptane to be explored in cancer research.
  • Neuroactive Effects : In a study by Lee et al. (2021), cyclopentylbromide was found to modulate serotonin receptors in vitro, leading to altered behavioral responses in animal models. This suggests that the compound under consideration might also influence neurotransmitter systems.

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